molecular formula C11H12O5 B8131151 3-Ethoxy-5-(methoxycarbonyl)benzoic acid

3-Ethoxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B8131151
M. Wt: 224.21 g/mol
InChI Key: QMDJKFOKWXQLFB-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative featuring an ethoxy (-OCH₂CH₃) group at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 5-position of the aromatic ring. This dual functionalization imparts distinct electronic and steric properties, influencing its solubility, reactivity, and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3-ethoxy-5-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDJKFOKWXQLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid followed by subsequent functional group transformations. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base to introduce the ethoxy group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methoxycarbonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

  • Oxidation of the ethoxy group can yield 3-formyl-5-(methoxycarbonyl)benzoic acid.
  • Reduction of the methoxycarbonyl group can yield 3-ethoxy-5-(hydroxymethyl)benzoic acid.
  • Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

3-Ethoxy-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy and methoxycarbonyl groups can modulate the compound’s reactivity and binding affinity to molecular targets, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Position) Key Properties & Applications References
3-Methoxy-5-(methoxycarbonyl)benzoic acid Methoxy (-OCH₃) at 3; Methoxycarbonyl at 5 Higher solubility in polar solvents due to smaller alkoxy group; used in polymer intermediates. Market data (2020–2025) shows 15% annual production growth .
3-Chloro-5-(methoxycarbonyl)benzoic acid Chloro (-Cl) at 3; Methoxycarbonyl at 5 Enhanced acidity (pKa ~2.5) due to electron-withdrawing Cl; reactive in nucleophilic substitution for agrochemicals .
3-Amino-5-(ethoxycarbonyl)benzoic acid Amino (-NH₂) at 3; Ethoxycarbonyl at 5 Amino group enables peptide coupling; ethoxycarbonyl provides hydrolytic stability in prodrug synthesis .
3-Methoxycarbonyl-5-methylbenzoic acid Methoxycarbonyl at 3; Methyl (-CH₃) at 5 Methyl group increases steric hindrance, reducing reaction rates in esterification; used in coatings .
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid Difluoro (-F) at 2,6; Methoxycarbonyl at 3 Fluorine atoms enhance metabolic stability in pharmaceuticals; used in kinase inhibitor development .

Detailed Research Findings

Reactivity and Functional Group Interactions

  • Methoxycarbonyl Group : The methoxycarbonyl group in 3-Ethoxy-5-(methoxycarbonyl)benzoic acid enhances solubility in organic solvents (e.g., DMF, THF) and participates in hydrolysis to yield carboxylic acids under basic conditions .
  • Ethoxy vs. Methoxy : Ethoxy substituents confer greater lipophilicity compared to methoxy analogs, impacting bioavailability in drug candidates. For example, ethoxy derivatives show 30% higher membrane permeability in vitro than methoxy counterparts .

Market and Industrial Relevance

  • Production Trends : Global production of 3-Methoxy-5-(methoxycarbonyl)benzoic acid (a close analog) reached 1,200 MT in 2024, driven by demand for polyesters and liquid crystals .

Biological Activity

Overview

3-Ethoxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11_{11}H12_{12}O5_5. It is a derivative of benzoic acid, notable for its ethoxy and methoxycarbonyl functional groups. This compound has attracted attention due to its potential biological activities, which include interactions with various biomolecules and possible therapeutic applications.

The biological activity of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid is largely influenced by its structure, particularly the positioning of the ethoxy and methoxycarbonyl groups. These groups can modulate the compound's reactivity and binding affinity to molecular targets, such as enzymes and receptors, thereby influencing biochemical pathways. Its mechanism of action may involve:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic processes.
  • Receptor Binding : It could bind to cellular receptors, altering signal transduction pathways that affect cell function and behavior.

Biological Activities

Research indicates several potential biological activities associated with 3-Ethoxy-5-(methoxycarbonyl)benzoic acid:

  • Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that 3-Ethoxy-5-(methoxycarbonyl)benzoic acid may scavenge free radicals, thus protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of benzoic acid can exhibit anti-inflammatory properties, which may be relevant for conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Some studies have indicated that benzoic acid derivatives possess antimicrobial activity against various pathogens, hinting at a potential role for this compound in combating infections.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to 3-Ethoxy-5-(methoxycarbonyl)benzoic acid:

  • A study on similar benzoic acid derivatives demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a similar potential for 3-Ethoxy-5-(methoxycarbonyl)benzoic acid .
  • Another investigation highlighted the structural features that enhance antioxidant activity in related compounds, indicating that modifications in the methoxy and ethoxy groups can significantly affect biological efficacy .

Data Table: Comparison of Biological Activities

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
3-Ethoxy-5-(methoxycarbonyl)benzoic acidPotentially HighSuggestedPossible
3-Methoxy-5-(methoxycarbonyl)benzoic acidModerateConfirmedModerate
4-Hydroxybenzoic acidHighConfirmedHigh

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